N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24(2)20(15-6-9-19-16(12-15)10-11-25(19)3)14-23-22(26)18-8-7-17(27-4)13-21(18)28-5/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNOIZCERWTGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=C(C=C3)OC)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide (CAS No. 1421372-67-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 325.39 g/mol |
| Boiling Point | Not available |
| Log P | 3.12 |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound exhibit cytotoxic effects through various mechanisms, including:
- DNA Intercalation : The indole moiety may facilitate interaction with DNA, leading to inhibition of replication.
- Tubulin Inhibition : Some studies suggest that related compounds inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division .
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, contributing to apoptosis in cancer cells .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes IC₅₀ values against selected cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung) | 15 |
| HeLa (Cervical) | 20 |
| MCF-7 (Breast) | 30 |
These results indicate a preferential activity towards lung and cervical cancer cell lines.
Case Studies
- A549 Cell Line Study : In a study examining the effects of the compound on A549 cells, it was found that treatment led to significant apoptosis characterized by increased Annexin V positivity and caspase activation. This suggests that the compound induces programmed cell death through intrinsic pathways .
- HeLa Cell Line Study : Another study reported that this compound displayed moderate cytotoxicity in HeLa cells. The mechanism was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G₂/M phase .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is expected to have high gastrointestinal absorption due to its favorable lipophilicity (Log P = 3.12). Additionally, it shows a moderate volume of distribution and a half-life suitable for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives
The dimethoxybenzamide core is shared with compounds like 5-bromo-N-(2-((3-aminopropyl)(ethyl)amino)ethyl)-2,3-dimethoxybenzamide ().
Key Observations :
- The indole group in the target compound enhances lipophilicity (predicted logP >3) compared to alkyl-substituted analogs (logP ~2–3) .
Amine-Functionalized Analogues
Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105, ) share the dimethylamino motif but diverge in the aromatic core (quinoline vs. benzamide). The quinoline carboxamide framework in SzR-105 may favor interactions with metal ions or enzymes requiring planar aromatic systems, whereas the target’s indole-benzamide hybrid could target GPCRs or kinases .
Pharmacological Potential
While direct activity data for the target compound is unavailable, structurally related benzamides in and exhibit affinity for dopamine D3 receptors. For example, N-(2-(ethyl(3-aminopropyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide (8a) shows submicromolar D3 binding (Ki = 0.8 nM), attributed to its flexible alkylamine side chain .
Physicochemical and ADME Profiles
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to link the indole and benzamide moieties .
- Functional group protection : Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis .
- Purification : Employ column chromatography or preparative HPLC to isolate the final compound with >95% purity .
Key considerations : Optimize reaction temperature (e.g., 0–25°C for sensitive steps) and solvent selection (e.g., dichloromethane for amidation) to maximize yield .
Advanced: How can structural analogs inform the design of biological activity assays for this compound?
Answer:
- Imidazole-thioether analogs : Compounds like N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide () suggest targeting kinase or protease pathways due to their imidazole-thioether motifs. Use kinase inhibition assays (e.g., ADP-Glo™) for preliminary screening .
- Indole derivatives : Similar indole-containing compounds exhibit serotonin receptor modulation (). Design radioligand binding assays (e.g., 5-HT2A receptor) to evaluate affinity .
- Contradiction resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based cAMP assays) to address discrepancies in reported activities .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to confirm substituent positions (e.g., dimethylamino group at C2) and detect impurities (<0.5%) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C24H29N3O3 requires [M+H]+ = 408.2287) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced: What strategies address low solubility in aqueous buffers during in vitro studies?
Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Prodrug modification : Introduce phosphate or PEG groups at the methoxy positions to improve hydrophilicity ().
- Micellar encapsulation : Test biodegradable micelles (e.g., Pluronic F127) for controlled release in cell culture media .
Basic: How should researchers design stability studies for this compound under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the dimethylamino group .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess methoxy group oxidation. Use amber vials for storage .
- Thermal stability : Conduct accelerated stability testing at 40°C/75% RH for 1 month. Track changes in melting point (DSC) and crystallinity (PXRD) .
Advanced: What computational approaches predict the compound’s blood-brain barrier (BBB) penetration?
Answer:
- LogP calculations : Use Molinspiration or ACD/Labs to estimate logP (~3.2). Values >2 suggest moderate BBB penetration .
- PAMPA-BBB assay : Compare permeability (Pe) to reference drugs (e.g., donepezil) using artificial membrane models .
- In silico docking : Model interactions with P-glycoprotein (P-gp) to predict efflux likelihood. Modify the indole moiety to reduce P-gp binding if needed .
Basic: What in vitro models are suitable for initial toxicity screening?
Answer:
- Hepatotoxicity : Use HepG2 cells for CYP450 inhibition assays (e.g., CYP3A4) and measure ALT/AST release .
- Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology (IC50 >10 µM desired) .
- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in CHO-K1 cells .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Answer:
- Dimethylamino group : Replace with pyrrolidine or piperazine to enhance basicity and receptor binding .
- Methoxy substitution : Test 2,4-difluoro or 2,4-dimethyl analogs to improve metabolic stability ().
- Indole ring modification : Introduce halogens (e.g., Cl at C5) to boost hydrophobic interactions with target proteins .
Basic: What are the best practices for storing this compound long-term?
Answer:
- Temperature : Store at -20°C under inert gas (argon) to prevent oxidation .
- Lyophilization : Freeze-dry in aliquots to avoid repeated freeze-thaw cycles .
- Container : Use glass vials with PTFE-lined caps to minimize adsorption .
Advanced: How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Answer:
- Dosing route : Compare oral vs. intravenous administration in rodents to calculate bioavailability (F%) .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma at 1, 4, and 24 hours post-dose .
- Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF-MS, focusing on N-demethylation and glucuronidation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
